![molecular formula C17H16BrN3O2 B7663490 N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline](/img/structure/B7663490.png)
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research applications. It is a versatile molecule that has been synthesized through various methods and has been used to study different biological processes.
作用机制
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline acts as a fluorescent dye by absorbing light energy and emitting it at a longer wavelength. When this compound is excited by light, it undergoes a transition from the ground state to the excited state. The excited state is unstable and quickly returns to the ground state by emitting light at a longer wavelength. The emitted light can be detected and used to visualize the location and activity of this compound in biological systems.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, the use of this compound in biological systems can be affected by factors such as pH, temperature, and solvent polarity.
实验室实验的优点和局限性
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline has several advantages for lab experiments, including its high sensitivity, stability, and versatility. It can be used to study different biological processes and can be easily incorporated into different experimental systems. However, this compound also has some limitations, such as its sensitivity to environmental factors and its potential for photobleaching.
未来方向
There are several future directions for the use of N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline in scientific research. One direction is the development of new this compound derivatives with improved properties, such as higher brightness, better photostability, and increased sensitivity. Another direction is the use of this compound in combination with other fluorescent probes to study complex biological processes. Additionally, the use of this compound in vivo is an area of active research, with the potential for applications in medical imaging and diagnostics.
合成方法
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline can be synthesized through various methods, including the Stille coupling reaction, the Suzuki-Miyaura coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction involves the reaction of a stannylated this compound with an aryl halide in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid or boronic ester with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
科学研究应用
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline has been widely used in scientific research applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. It has been used to study different biological processes, such as protein-protein interactions, enzyme activity, and cell signaling pathways. This compound has also been used as a fluorescent probe for imaging different cellular structures and organelles, such as mitochondria, lysosomes, and endoplasmic reticulum.
属性
IUPAC Name |
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-2-22-15-9-4-3-8-14(15)19-11-16-20-21-17(23-16)12-6-5-7-13(18)10-12/h3-10,19H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKDWHPMGWREAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
![4-Fluoro-3-[[[1-[3-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]amino]methyl]benzonitrile](/img/structure/B7663408.png)
![2-fluoro-4-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663414.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-chloro-4-fluoroaniline](/img/structure/B7663416.png)


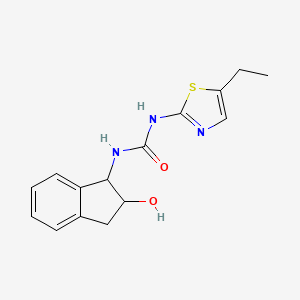
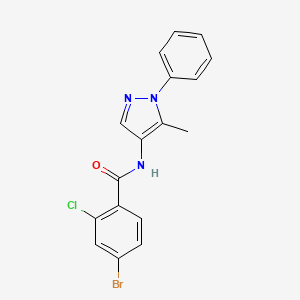
![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
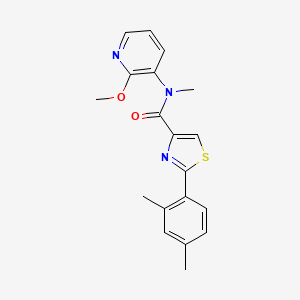
![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)
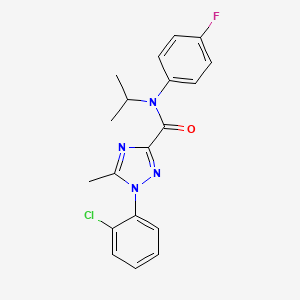
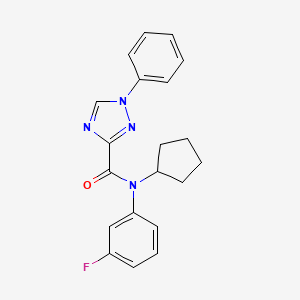
![(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)
